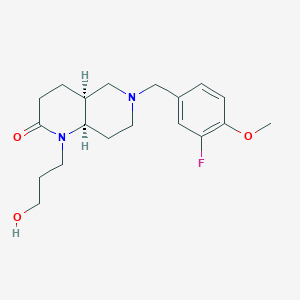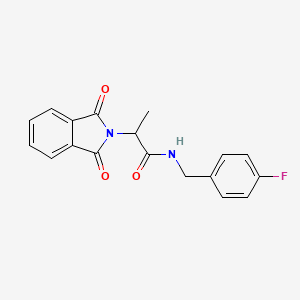![molecular formula C17H24N2O2 B5414514 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5414514.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea, also known as BHU-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHU-1 is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
科学研究应用
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory cytokines and prostaglandins. This compound inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of inflammatory mediators. This compound also induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, thereby reducing inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea is that it is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is that it has a short half-life, which can make it difficult to maintain therapeutic concentrations in the body.
未来方向
There are several future directions for N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea research. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential use in treating other inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects. While this compound has several advantages for lab experiments, there are also limitations to its use. Future research on this compound could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
合成方法
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of the bicyclo[2.2.1]hept-2-ene, which is then reacted with 2-methoxyphenyl isocyanate to form the urea derivative. The final product is purified using chromatography techniques to obtain pure this compound.
属性
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(14-10-12-7-8-13(14)9-12)18-17(20)19-15-5-3-4-6-16(15)21-2/h3-6,11-14H,7-10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSASYBXWKGARSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)
![1-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5414445.png)
![1-{2-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5414447.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
![methyl 4-({[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5414452.png)
![N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5414454.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B5414470.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5414481.png)


![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-2-yl)ethanol](/img/structure/B5414499.png)
![3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414508.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(dimethylamino)-2-methylpropanamide](/img/structure/B5414543.png)